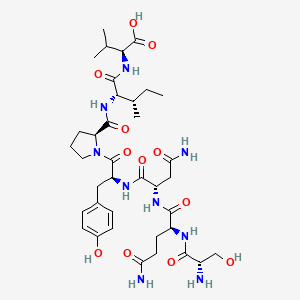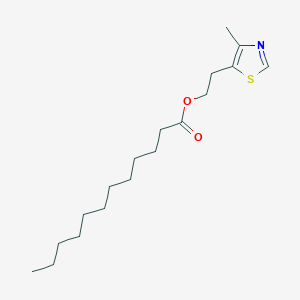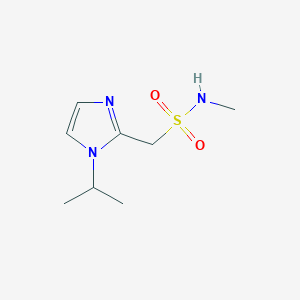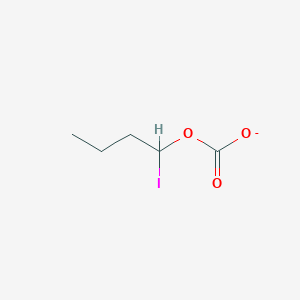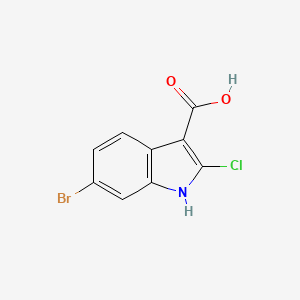
6-bromo-2-chloro-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-chloro-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-chloro-1H-indole-3-carboxylic acid typically involves the bromination and chlorination of indole derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions on the indole ring . The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2-chloro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different functional groups, such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxaldehyde, while substitution reactions can produce a variety of substituted indole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-bromo-2-chloro-1H-indole-3-carboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-bromo-2-chloro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine substitutions may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
6-bromoindole: Another indole derivative with a bromine substitution, known for its biological activities.
2-chloroindole: An indole derivative with a chlorine substitution, used in various chemical and biological studies.
Indole-3-carboxylic acid: A simpler indole derivative with a carboxylic acid group, widely studied for its biological properties.
Uniqueness
6-bromo-2-chloro-1H-indole-3-carboxylic acid is unique due to its dual halogen substitutions, which can significantly influence its chemical reactivity and biological activities. This combination of bromine and chlorine atoms provides distinct properties that are not observed in other similar compounds, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H5BrClNO2 |
|---|---|
Peso molecular |
274.50 g/mol |
Nombre IUPAC |
6-bromo-2-chloro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrClNO2/c10-4-1-2-5-6(3-4)12-8(11)7(5)9(13)14/h1-3,12H,(H,13,14) |
Clave InChI |
OXDHDJWZSKWUHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)NC(=C2C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327022.png)


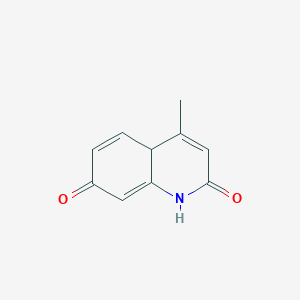
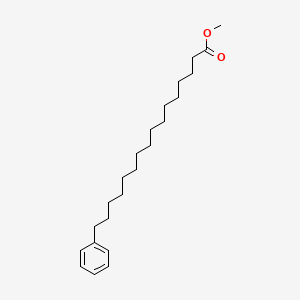
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid](/img/structure/B12327062.png)
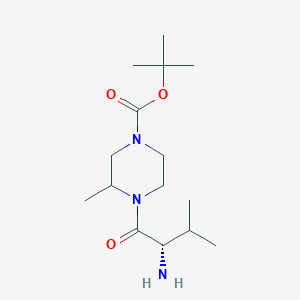
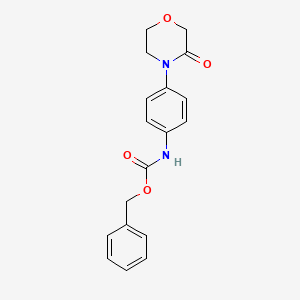
![6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12327066.png)
![Benzenamine,3-[(phenylthio)methyl]-](/img/structure/B12327069.png)
